molecular formula C16H14O3 B041806 Magnaldehyde D CAS No. 93753-33-4

Magnaldehyde D

Cat. No. B041806
CAS RN: 93753-33-4
M. Wt: 254.28 g/mol
InChI Key: KDWYPRNOEMXUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of magnaldehydes, including Magnaldehyde D, often involves cross-coupling reactions. A notable method for synthesizing magnaldehydes B and E, which could be adapted for Magnaldehyde D, utilizes a microwave-promoted, heterogeneously catalyzed Suzuki-Miyaura coupling reaction in an aqueous medium. This method is efficient, protecting-group-free, and could potentially be applied to synthesize Magnaldehyde D from a common intermediate (Schmidt, B., & Riemer, M., 2015).

Molecular Structure Analysis

The molecular structure of magnaldehydes is characterized by their biphenolic nature, as seen in Magnaldehydes B and E. This structural feature is significant for the chemical reactivity and the potential applications of these compounds. Advanced spectroscopic and computational methods, such as FT-IR, FT-Raman, UV-Vis spectroscopy, and density functional theory (DFT) calculations, are pivotal in elucidating the detailed molecular structure of these compounds, including configurations, conformations, and electronic properties (Muthu, S., Porchelvi, E. E., Karabacak, M., Asiri, A. M., & Swathi, S. S., 2015).

Chemical Reactions and Properties

Magnaldehydes undergo various chemical reactions due to their functional groups. These reactions include oxidation, reduction, and various coupling reactions that enable the synthesis of complex organic molecules. The biphenolic nature of magnaldehydes, including Magnaldehyde D, suggests their potential in forming polymers or acting as intermediates in the synthesis of more complex organic molecules.

Physical Properties Analysis

The physical properties of magnaldehydes, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of biphenolic groups in magnaldehydes can affect their intermolecular interactions, impacting their physical state and behavior in different solvents. Understanding these properties is crucial for applications in material science and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of Magnaldehyde D, including its reactivity, stability, and interactions with other molecules, are pivotal for its applications. The biphenolic structure indicates a potential for hydrogen bonding, which can significantly impact its reactivity and interactions. Studies on similar compounds can provide insights into the chemical behavior and applications of Magnaldehyde D (Geng, F., et al., 2008).

Scientific Research Applications

  • Neuroscientific Research : Magnaldehyde D is instrumental in neuroscientific studies. For instance, it is used to detect granules in the nervous system of Daphnia magna, a model organism. This aids in observing variations in neurosecretory activity (Halcrow, 1969).

  • Ecotoxicological Studies : Daphnia magna, commonly utilized in ecotoxicological studies, often includes research on manufactured nanomaterials. Although this does not directly mention Magnaldehyde D, it highlights the importance of Daphnia magna as a model organism in toxicological research (Xu, Liu, & Wang, 2018).

  • Structural Engineering Applications : MAGNA-D, a finite element computer program, predicts the response of damped structures to steady-state inputs. This includes the damping effects of viscoelastic materials and Coulomb friction at sliding interfaces (Soni & Bogner, 1981).

  • Medical and Pharmacological Research : Magnaldehyde D, extracted from Magnolia officinalis stem bark, exhibits anti-inflammatory and antioxidative activities. This suggests potential applications in medical and pharmacological fields (Shen et al., 2009).

  • Biomedical Engineering : Glutaraldehyde, although not directly Magnaldehyde D, is relevant as it is used as a fixative in bioprostheses and drug delivery matrices. It improves the biological performance of various medical devices and matrices (Jayakrishnan & Jameela, 1996).

  • Cancer Research : Magnaldehyde B, a related compound, has been found to inhibit tumor growth, suggesting potential as an anti-tumoric agent. This opens avenues for cancer treatment research (Youn et al., 2013).

Safety And Hazards

The safety data sheet for Magnaldehyde D suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. In case of accidental release, it’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-3-11-4-6-15(18)13(8-11)14-9-12(10-17)5-7-16(14)19/h2,4-10,18-19H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWYPRNOEMXUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnaldehyde D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnaldehyde D
Reactant of Route 2
Reactant of Route 2
Magnaldehyde D
Reactant of Route 3
Magnaldehyde D
Reactant of Route 4
Reactant of Route 4
Magnaldehyde D
Reactant of Route 5
Magnaldehyde D
Reactant of Route 6
Magnaldehyde D

Citations

For This Compound
44
Citations
J Li, YJ Zhang, BF Jin, XJ Su, YW Tao… - Magnetic …, 2008 - Wiley Online Library
… A-2-O-β-Dglucopyranoside and strebluslignanol were isolated from heartwood of Streblus asper, along with three known lignans, magnolignan A, magnolol, and magnaldehyde D. 1D …
K Guo, C Tong, Q Fu, J Xu, S Shi, Y Xiao - Journal of Pharmaceutical and …, 2019 - Elsevier
… their retention times and MS/MS spectra with standards, Compounds 17, 19, and 22 could be unambiguously characterized as magnolignan A, randaiol, and magnaldehyde D. …
Number of citations: 35 www.sciencedirect.com
H Wang, X Zhao, S Wang, S Tao, N Ai… - Journal of Chromatography …, 2015 - Elsevier
… identified as magnaldehyde A and magnaldehyde D according to multistage tandem MS analysis. The binding degree of magnotriol A (1), magnaldehyde A (2), magnaldehyde D (3), …
Number of citations: 64 www.sciencedirect.com
WL Kuo, CY Chung, TL Hwang, JJ Chen - 2011 年台俄有機, 藥物與 …, 2011 - ir.cnu.edu.tw
The stem bark of Magnolia officinalis Rehd. et Wils. (Magnoliaceae) has been used as a traditional medicine for the treatment of gastrointestinal disorders, bronchitis, and emphysema, …
Number of citations: 0 ir.cnu.edu.tw
J Chen, W Kuo, C Chung, T Hwang - Planta Medica, 2011 - thieme-connect.com
The stem bark of Magnolia officinalis Rehd. et Wils.(Magnoliaceae) has been used as a traditional medicine for the treatment of gastrointestinal disorders, bronchitis, and emphysema, …
Number of citations: 0 www.thieme-connect.com
YL Hou, HS Chang, HH Ko, CF Peng, CH Lin… - Planta …, 2014 - thieme-connect.com
Sassafras randaiense (Hayata) Rehder is a medium-sized deciduous tree, endemic to Taiwan and grows in broad-leaved forests from 900 to 2,400 m through the Island. The chemistry …
Number of citations: 0 www.thieme-connect.com
S Yahara, T NISHIYORI, A KoHDA… - Chemical and …, 1991 - jstage.jst.go.jp
A chemical examination of Magnoliae Cortex produced in China (Magnolia officinalis Reo. er Wis., Magnoliaceae) has led to the isolation of eighteen new lignans and related …
Number of citations: 150 www.jstage.jst.go.jp
J Li, AP Meng, XL Guan, J Li, Q Wu, SP Deng… - Bioorganic & medicinal …, 2013 - Elsevier
… with carbons at δ 153.6 (C-4) and 152.6 (C-4′) via an oxygen, which is supported by comparing δ c values at position 3 and 3′ of 3 with the fragments of those of magnaldehyde D (7), …
Number of citations: 49 www.sciencedirect.com
G Huang, L Lin, M Zhang, Y He, L Yang… - Separation …, 2023 - Wiley Online Library
Magnolia officinalis has tremendous value in healthcare systems and has been widely used in Chinese, Japanese, and Korean for over a thousand years. M. officinalis is a kind of …
M Xu, Y Deng, R Huang, Q He, C Sun - Journal of Pharmaceutical and …, 2019 - Elsevier
… accurately matched those reported for randaiol and magnaldehyde D [22,23], respectively. Thus, they were tentatively assigned as randaiol and magnaldehyde D, respectively. …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.